

Application Note: Quantification of Disperse Blue 366 in Textiles using HPLC-MS/MS

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Compound of Interest		
Compound Name:	Disperse blue 366	
Cat. No.:	B12361970	Get Quote

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Abstract

This application note details a robust and sensitive method for the quantification of **Disperse Blue 366** in textile samples using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). **Disperse Blue 366** is a synthetic azo dye used in the textile industry, and its monitoring is essential for quality control and safety assessment. The described protocol provides a comprehensive workflow, from sample preparation to data analysis, and is suitable for laboratories equipped with standard HPLC-MS/MS instrumentation.

Introduction

Disperse dyes are a class of synthetic colorants with low water solubility, primarily used for dyeing hydrophobic fibers such as polyester.[1] Concerns over the potential for some disperse dyes to be allergenic or carcinogenic have necessitated the development of reliable analytical methods for their detection and quantification in consumer products.[1] HPLC-MS/MS has emerged as the preferred technique for this purpose due to its high sensitivity, selectivity, and applicability to polar and thermally labile compounds.[1][2] This document provides a detailed protocol for the quantification of **Disperse Blue 366**, a single azo dye, in textile matrices.

Experimental Protocols Sample Preparation (Textile Extraction)



This protocol is adapted from established methods for disperse dye extraction from textiles.[1]

- Sample Comminution: Cut a representative portion of the textile sample into small pieces (approx. 5 mm x 5 mm).
- Weighing: Accurately weigh 1.0 g of the comminuted textile sample into a 50 mL conical flask.
- Extraction: Add 20 mL of methanol to the flask.
- Ultrasonication: Place the flask in an ultrasonic bath and sonicate for 30 minutes at 60°C.[1]
- Centrifugation: After sonication, centrifuge the extract at 4000 rpm for 10 minutes to pellet any suspended particles.[1]
- Filtration: Filter the supernatant through a 0.22 μm PTFE syringe filter into a clean autosampler vial for HPLC-MS/MS analysis.[1]

Standard and Quality Control (QC) Sample Preparation

- Stock Solution: Prepare a 1 mg/mL stock solution of Disperse Blue 366 analytical standard in methanol.
- Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the initial mobile phase composition (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid) to achieve a concentration range of 1 ng/mL to 1000 ng/mL.
- Quality Control Samples: Prepare at least three levels of QC samples (low, medium, and high concentrations) within the calibration range in the same manner as the calibration standards.

HPLC-MS/MS Instrumentation and Conditions

The following conditions are provided as a starting point and may require optimization based on the specific instrumentation used.

Table 1: HPLC Parameters



Parameter	Value
HPLC System	A UHPLC or HPLC system capable of binary gradient elution
Column	C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 μ m)[1]
Mobile Phase A	Water with 0.1% Formic Acid[1]
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient	See Table 2
Flow Rate	0.3 mL/min[1]
Column Temperature	40°C[1]
Injection Volume	5 μL[1]

Table 2: Gradient Elution Program

Time (min)	% Mobile Phase B
0.0	20
1.0	20
10.0	95
12.0	95
12.1	20
15.0	20

Table 3: Mass Spectrometry Parameters



Parameter	Value
Mass Spectrometer	Triple quadrupole mass spectrometer[1]
Ionization Source	Electrospray Ionization (ESI), Positive Mode[1]
Acquisition Mode	Multiple Reaction Monitoring (MRM)[1]
Source Temperature	150°C
Desolvation Temperature	500°C[3]
Desolvation Gas Flow	1000 L/hr[3]
Cone Gas Flow	20 L/hr[3]
Capillary Voltage	0.7 kV[3]
Collision Gas	Argon

Data Acquisition and Analysis

• MRM Transitions: The molecular formula of **Disperse Blue 366** is C₁₉H₁₈N₆O₂ with a molecular weight of 362.39 g/mol .[4][5][6] The protonated precursor ion [M+H]⁺ is therefore m/z 363.4. Based on the structure of a single azo dye, a primary fragmentation is expected at the azo linkage. Two potential product ions are proposed for quantification and confirmation. Note: The optimal collision energies are instrument-dependent and require empirical optimization. A starting point for optimization could be a range of 15-40 eV.

Table 4: Proposed MRM Transitions for Disperse Blue 366

Analyte	Precursor Ion (m/z)	Product Ion (m/z) - Quantifier	Collision Energy (eV)	Product Ion (m/z) - Qualifier	Collision Energy (eV)
Disperse Blue 366	363.4	To be determined empirically	To be optimized	To be determined empirically	To be optimized



Quantification: Construct a calibration curve by plotting the peak area of the quantifier ion
against the concentration of the calibration standards. Perform a linear regression analysis to
determine the concentration of **Disperse Blue 366** in the textile extracts.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of disperse dyes using HPLC-MS/MS. These values should be established during method validation for **Disperse Blue 366**.

Table 5: Typical Method Performance Characteristics

Parameter	Expected Value	Reference
Linearity (r²)	> 0.99	[4]
Limit of Detection (LOD)	0.02 - 1.35 ng/mL	[4]
Limit of Quantification (LOQ)	0.06 - 4.09 ng/mL	[4]
Recovery	80 - 115%	[4]
Repeatability (%RSD)	< 15%	[4]

Workflow Visualization

The following diagram illustrates the experimental workflow for the quantification of **Disperse Blue 366** in textiles.



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